OTSSP167 is a small molecule kinase inhibitor. [] While initially characterized as a potent inhibitor for maternal embryonic leucine zipper kinase (MELK), [] it exhibits off-target activity against other kinases as well. [] OTSSP167 is currently in Phase I/II clinical trials for various solid tumors. [, , ] It is also being investigated as a potential therapeutic agent for hematologic malignancies and other diseases. [, , , , , , ]
Mechanism of Action
Other Kinases: OTSSP167 exhibits off-target activity against other kinases, including Aurora B kinase, BUB1, and Haspin kinases. [] This off-target activity may contribute to the observed antitumor effects.
Downstream Signaling Pathways: Inhibition of MELK by OTSSP167 impacts several downstream signaling pathways:
AKT Pathway: OTSSP167 reduces AKT phosphorylation, disrupting cell proliferation and invasion in glioblastoma. []
FOXM1 Pathway: OTSSP167 inhibits FOXM1 phosphorylation and transcriptional activity, suppressing the growth of glioblastoma stem-like cells. []
PPARγ Pathway: In diffuse intrinsic pontine glioma, OTSSP167 reduces inhibitory phosphorylation of PPARγ, increasing its nuclear translocation and transcriptional activity. [, ]
ATM/CHK2/p53 Pathway: In bladder cancer, OTSSP167 activates the ATM/CHK2/p53 pathway, leading to cell cycle arrest. []
Applications
Cancer Research: OTSSP167 is widely used to study the role of MELK and other kinases in cancer development and progression, and to evaluate its potential as an anti-cancer agent. It has demonstrated anti-tumor activity in various pre-clinical cancer models, including:
Solid Tumors: Glioblastoma [], adrenocortical carcinoma [], triple-negative breast cancer [, ], bladder cancer [], intrahepatic cholangiocarcinoma [], neuroblastoma [], esophageal squamous cell carcinoma [], atypical teratoid/rhabdoid tumor [], osteosarcoma [], gastric cancer [], and uterine leiomyosarcoma [].
Targeting Cancer Stem Cells: OTSSP167 effectively suppresses the growth of cancer stem-like cells in glioblastoma [] and other cancers. []
Other Research Applications: OTSSP167 is also being investigated in other research areas, including:
Periodontitis: OTSSP167 can inhibit microtubule affinity regulating kinase 4 (MARK4) in macrophages, reducing the activation of the NLRP3 inflammasome and pyroptosis in periodontitis. []
Viral Infections: OTSSP167 was found to inhibit human cytomegalovirus (HCMV) replication. []
Future Directions
Explore combination therapies: Combining OTSSP167 with other anti-cancer agents may enhance therapeutic efficacy and overcome drug resistance. []
Related Compounds
Venetoclax
Relevance: OTSSP167 synergized with venetoclax in inducing cell death in chronic lymphocytic leukemia (CLL) cells. This synergistic effect was associated with a reduction in TRAF1, MCL-1, and BCL-2 proteins. [] This suggests that combining OTSSP167 with venetoclax might be a promising therapeutic strategy for treating CLL, particularly in cases with TRAF1 overexpression.
XL-228
Relevance: Similar to OTSSP167, XL-228 inhibits PKN1 in the nanomolar range and induced a dose-dependent loss of TRAF1 in RAJI cells. [] This suggests that XL-228 could be another potential therapeutic agent for CLL by targeting the PKN1-TRAF1 signaling axis.
AZD1775
Relevance: Combination treatment with AZD1775 and OTSSP167 enhanced the cytotoxic effects of OTSSP167 in in vitro models of adrenocortical carcinoma (ACC). [] This synergistic effect was characterized by an increase in mitotic entry and caspase-mediated apoptosis. These findings suggest that the combination of OTSSP167 and AZD1775 could be a promising therapeutic strategy for ACC.
6-Thio-dG
Relevance: Both 6-Thio-dG and OTSSP167 have shown efficacy in preclinical models of diffuse intrinsic pontine glioma (DIPG). [, ] While OTSSP167 targets MELK, 6-Thio-dG disrupts DNA synthesis. Combining these two agents could potentially enhance treatment efficacy in DIPG.
Trametinib
Relevance: Combined treatment of atypical teratoid/rhabdoid tumor (AT/RT) cells with OTSSP167 and trametinib showed strongly synergistic cytotoxicity at low nanomolar concentrations. [] This synergistic effect was confirmed in vivo using AT/RT xenograft models. The findings suggest that MEK/MELK inhibition through the combination of OTSSP167 and trametinib represents a promising targeted therapy strategy for AT/RT.
Doxorubicin
Relevance: In intrahepatic cholangiocarcinoma (iCCA) cell lines, the combination of OTSSP167 and doxorubicin resulted in enhanced growth suppression compared to either drug alone. [] This synergistic effect suggests that combining OTSSP167 with doxorubicin could potentially improve treatment outcomes in iCCA patients.
Auranofin
Relevance: The combination of IPA-3 (a PAK1 inhibitor) or OTSSP167 with auranofin has been proposed as a potential therapeutic option for EGFR mutant, KRAS mutant, and squamous cell non-small cell lung cancer (NSCLC). [] While the specific interactions between these compounds have not been fully elucidated, this combination therapy may offer a novel strategy for treating NSCLC with these specific genetic alterations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that regulates signaling central to cell cycling, stem cell renewal, apoptosis, and other cellular processes. MELK is overexpressed in some forms of cancer, particularly those with aggressive undifferentiated tumors. OTSSP167 is a potent inhibitor of MELK (IC50 = 0.41 nM). It suppresses the growth of diverse cancer cell lines at low nanomolar concentrations. It also blocks the phosphorylation of MELK-specific substrates and reduces the ability of MCF-7 breast cancer cells to invade and form spheroids in Matrigel. OTSSP167 is also effective in vivo when delivered either orally or intravenously, suppressing the growth of xenograft tumors in mice. OTSSP167 Hcl is a highly potent MELK inhibitor (IC50 = 0.41 nM) and inhibited the phosphorylation of PSMA1 (proteasome subunit alpha type 1) and DBNL (drebrin-like). IC50 value: 0.41 nMTarget: MELKMELK (maternal embryonic leucine zipper kinase) is a novel therapeutic target for breast cancer and also reported to be highly upregulated in multiple types of human cancer. MELK inhibitor OTSSP167 should be a promising compound possibly to suppress the growth of tumor-initiating cells and be applied for treatment of a wide range of human cancer.
PPM-18 is a naphthoquinone compound that inhibits NF-κB activation in vitro and in vivo (IC50 = 5 µM). Through this action, it inhibits the expression of inducible nitric oxide synthase (iNOS) in macrophages treated with lipopolysaccharide and suppresses inflammation and sepsis. Novel histone deacetylases-6 (HDAC6) inhibitor and nuclear factor-κB (NF-κB)activation blocker NQN-1 is a histone deacetylases-6 (HDAC6) inhibitor and nuclear factor-κB (NF-κB) activation blocker.
Apoptosis signal-regulating kinase 1 (ASK1) is the ubiquitously expressed mitogen-activated protein kinase kinase kinase 5 involved in a wide range of biological functions that are dependent on cell survival or death. NQDI-1 is a specific inhibitor of ASK1 (IC50 = 3 μM; Ki = 500 nM) that demonstrates potent selectivity against various serine/threonine and tyrosine protein kinases. It has been used to promote survival of induced pluripotent stem cell populations and to protect neurons from reactive oxygen species-induced apoptosis in a model of ischemia. Novel Inhibitor of ASK1, Attenuating Acute Ischemic Renal Injury by Modulating Oxidative Stress And Cell Death. NQDI-1 is an inhibitor of ASK1, which attenuates acute ischemic renal injury by modulating oxidative stress and cell death. NQDI-1 was used to study LPS-induced activation and role of ASK1 and p38 in anti-inflammatory cytokine production by macrophages Apoptosis signal-regulating kinase 1 (ASK1) is among the signaling events that lead to postischemic cell death. Inhibition of ASK1 pathway protected hearts from ischemic damage.
NQO1 substrate 1 is a novel substrate for NAD(P)H: quinone oxidoreductase 1 (NQO1), acting as an effective intracellular ROS generator for the treatment of drug-resistant non-small-cell lung cancer.
NQTrp is an inhibitor of Alzheimer’s disease-associated amyloid β (Aβ) oligomerization and fibrillization (IC50 = 50 nM for formation of fibrils from Aβ1-42). It has been shown to reduce the cytotoxic effect of Aβ oligomers in a cultured neuronal cell line. Novel inhibitor of Aβ1-42 aggregation, altering Aβ self-assembly and reducing toxicity NQTrp